Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester
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Overview
Description
Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes phosphonamidic acid, bis(2-chloroethyl) groups, and a phenyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the phosphonamidic acid backbone: This can be achieved through the reaction of appropriate phosphonic acid derivatives with amines.
Introduction of bis(2-chloroethyl) groups: This step may involve the use of chloroethylating agents under controlled conditions.
Cyclization to form the diazabicyclo structure: This step often requires specific catalysts and reaction conditions to ensure the correct formation of the bicyclic structure.
Esterification with phenol: The final step involves the esterification of the phosphonamidic acid with phenol to form the phenyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonamidic acid derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(33
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phosphonamidic acid, N,N-bis(2-chloroethyl)-P-(1,5-dimethyl-9-oxo-3,7-diazabicyclo(3.3.1)non-3-yl)-, phenyl ester include other phosphonamidic acid derivatives and compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer unique properties and applications compared to other similar compounds.
Properties
CAS No. |
172882-00-7 |
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Molecular Formula |
C19H28Cl2N3O3P |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
3-(2-chloroethyl)-7-[(2-chloroethylamino)-phenoxyphosphoryl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C19H28Cl2N3O3P/c1-18-12-23(11-9-21)13-19(2,17(18)25)15-24(14-18)28(26,22-10-8-20)27-16-6-4-3-5-7-16/h3-7H,8-15H2,1-2H3,(H,22,26) |
InChI Key |
LKDPBESDPLUXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)P(=O)(NCCCl)OC3=CC=CC=C3)C)CCCl |
Origin of Product |
United States |
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